2-(2-Methoxyphenyl)-1-propylpiperidine

Sigma-2 Receptor Binding Affinity Ki Value

Eliminate analog substitution risks in sigma receptor research. This exact 2-(2-methoxyphenyl)-1-propylpiperidine provides validated sigma-2 (TMEM97) affinity, unlike positional isomers or chain-length variants. - **Validated Target Engagement**: Ki = 90 nM at sigma-2 receptor; differentiated from sigma-1. - **SAR Reference Standard**: Phenylpropylpiperidine scaffold for analog synthesis & HTS assay benchmarking. - **Procurement Certainty**: Research-grade material with documented purity, ready for immediate laboratory use.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B11791753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-1-propylpiperidine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C2=CC=CC=C2OC
InChIInChI=1S/C15H23NO/c1-3-11-16-12-7-6-9-14(16)13-8-4-5-10-15(13)17-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3
InChIKeyLZIHGLHZDYUAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)-1-propylpiperidine: Sourcing Rationale


2-(2-Methoxyphenyl)-1-propylpiperidine (CAS: 1355180-42-5) is a phenylpropylpiperidine derivative characterized by a piperidine ring substituted at the 2-position with a 2-methoxyphenyl group and at the 1-position with a propyl chain [1]. With a molecular weight of 233.35 g/mol and a calculated lipophilicity (XLogP3-AA) of 3.5, this compound is a research tool intended for laboratory use only [1]. Its structural features place it within a class of molecules that have been investigated for sigma receptor interactions [2], [3].

Target Class
Sigma-2 receptor (TMEM97) ligand research tool with reported binding affinity
Scaffold Identity
Phenylpropylpiperidine core with 2-methoxyphenyl substitution; defined sigma-2 bias trend
Property Context
Calculated lipophilicity may support membrane partitioning assessment in cell-based assays

2-(2-Methoxyphenyl)-1-propylpiperidine: Substitution Risks


The assumption that similar piperidine derivatives can be freely substituted is invalid for precise research. Minor structural modifications, such as the position of the methoxyphenyl group or the length of the N-alkyl chain, can cause significant shifts in receptor selectivity profiles [1]. For instance, moving the methoxyphenyl group from the 2-position to the 4-position (as in 4-(2-Methoxyphenyl)-1-propylpiperidine) or changing the phenylalkyl linker from a propyl to an ethyl chain can completely alter the receptor binding landscape [2]. Therefore, replacing 2-(2-Methoxyphenyl)-1-propylpiperidine with a seemingly close analog introduces uncontrolled variables, undermining experimental reproducibility and potentially derailing structure-activity relationship (SAR) studies. The quantitative evidence below substantiates these specific points of differentiation.

Positional isomer shift: 4-methoxyphenyl analog may exhibit different sigma receptor selectivity; identical logP masks binding divergence.
Linker length matters: Phenethylpiperidine (shorter ethyl chain) biases toward sigma-1, altering receptor-subtype profile and undermining sigma-2 SAR consistency.
Uncontrolled SAR variables: Random piperidine analog substitution may introduce off-target binding and compromise assay reproducibility.

2-(2-Methoxyphenyl)-1-propylpiperidine: Evidence Comparison


Sigma-2 Affinity vs. Piperidine Analogs

2-(2-Methoxyphenyl)-1-propylpiperidine exhibits a measured binding affinity (Ki) of 90 nM for the sigma-2 receptor (TMEM97) [1]. This affinity places it within the range of selective sigma-2 ligands, as defined by the phenylpropylamine pharmacophore hypothesis, which suggests this scaffold favors sigma-2 over sigma-1 receptors [2]. While a direct head-to-head Ki comparison with 4-(2-Methoxyphenyl)-1-propylpiperidine is not available in the same assay, class-level inference strongly suggests the 2-methoxyphenyl substitution pattern is critical for this activity profile.

Sigma-2 Affinity
Reported
Ki = 90 nM
BindingDB, PC12 cell/TMEM97 assay
Supports sigma-2 receptor engagement studies
Cross-study comparison; 2-methoxy substitution critical for activity
Sigma-2 Receptor Binding Affinity Ki Value

Sigma-2 Selectivity: Phenylpropyl vs. Phenethyl Scaffolds

Research on N-arylalkylpiperidines indicates a clear structure-selectivity relationship. Compounds containing a phenylpropyl linker, like 2-(2-Methoxyphenyl)-1-propylpiperidine, exhibit a trend toward favoring the sigma-2 receptor [1]. In contrast, phenethylpiperidines, which contain a shorter ethyl linker between the phenyl and piperidine rings, were found to favor sigma-1 receptors [1]. This demonstrates that the N-propyl chain in the target compound is not an arbitrary feature but a key structural determinant that biases the molecule toward sigma-2 binding.

Scaffold Selectivity
Class-level
Phenylpropyl > Phenethyl
Sigma-2 bias trend vs. sigma-1 preference
N-propyl chain directs sigma-2 subtype bias
Class-level SAR; individual analog results may vary
Sigma-1 Receptor Sigma-2 Receptor Receptor Selectivity

Physicochemical Properties: 2- vs. 4-Methoxy Isomer

The lipophilicity of 2-(2-Methoxyphenyl)-1-propylpiperidine is quantified by a calculated XLogP3-AA value of 3.5 [1]. While this value is identical to that of its positional isomer, 4-(2-Methoxyphenyl)-1-propylpiperidine, due to identical molecular formula, the substitution pattern is known to influence other critical properties like polar surface area and metabolic stability [2], [3]. This serves as a cautionary note: even when global properties appear identical, subtle structural differences can have significant biological consequences.

Lipophilicity (XLogP)
Data to verify
3.5 (2- and 4-methoxy isomers)
Calculated value; no difference between positional isomers
Identical global property hides binding divergence
Position-specific biological consequences require review
Physicochemical Properties Lipophilicity Structural Isomer

Sigma Ligand Scaffold: Literature and Patent Precedent

The general scaffold of N-arylalkylpiperidines, which includes 2-(2-Methoxyphenyl)-1-propylpiperidine, has been the subject of patent filings (e.g., US Patent 7,683,077 [1]) and dedicated SAR studies [2] for its potential in treating CNS disorders via sigma receptor modulation. The specific 2-methoxyphenyl-1-propylpiperidine arrangement is a core motif in this intellectual property and scientific exploration. This creates a verified research context for the compound, distinguishing it from unsystematized or purely theoretical analogs.

Research Context
Reported
Recognized scaffold in sigma ligand SAR and patent literature
Establishes compound as part of a studied series
Supports grant and publication rationale; not a functional validation
Patent Literature Sigma Receptor Ligand Chemical Scaffold

2-(2-Methoxyphenyl)-1-propylpiperidine: Sigma Receptor Applications


Sigma-2 Receptor (TMEM97) Chemical Probe

2-(2-Methoxyphenyl)-1-propylpiperidine is directly applicable as a chemical probe for investigating sigma-2 receptor (TMEM97) function. Its demonstrated binding affinity (Ki = 90 nM) makes it a suitable tool for in vitro binding assays, competition studies, and preliminary cell-based functional assays aimed at elucidating sigma-2 receptor pathways [1]. This application is grounded in the compound's specific affinity for the sigma-2 receptor, as opposed to sigma-1 [2].

SAR Control: Phenylpropylpiperidine Scaffold

In medicinal chemistry programs focused on optimizing sigma receptor ligands, 2-(2-Methoxyphenyl)-1-propylpiperidine serves as an essential reference compound. Its structure defines a key scaffold (phenylpropylpiperidine) known to confer sigma-2 receptor bias. It can be used as a baseline for synthesizing and evaluating novel analogs with modifications to the methoxy group, phenyl ring, or N-propyl chain to map out the SAR landscape [2], [3].

Reference Standard for Sigma-2 Ligand Assays

Given its established sigma-2 receptor binding data, 2-(2-Methoxyphenyl)-1-propylpiperidine is a suitable reference standard for developing and validating high-throughput screening (HTS) assays designed to identify new sigma-2 receptor modulators [1]. Its use ensures assay sensitivity and provides a consistent benchmark for evaluating hits from compound libraries.

Application
Selection Property
Validation Focus
Sigma-2 Receptor Probe Studies
Sigma-2 binding profile (reported affinity context)
Target engagement in in vitro binding and functional assays
SAR Reference Compound
Phenylpropylpiperidine scaffold identity
Maintain receptor-subtype bias across analog series
HTS Assay Standard
Reported sigma-2 binding data
Assay sensitivity benchmarking and hit validation

Technical Documentation Hub

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33 linked technical documents
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